molecular formula C23H27N3O7S B2364707 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886937-29-7

4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Número de catálogo: B2364707
Número CAS: 886937-29-7
Peso molecular: 489.54
Clave InChI: AQEDTCCATLVPFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide belongs to the 1,3,4-oxadiazole class, characterized by a sulfonyl benzamide core linked to a triethoxyphenyl-substituted oxadiazole ring. Its molecular weight is approximately 592.7 g/mol, with a polar surface area of 142 Ų and 11 rotatable bonds, suggesting moderate flexibility . The ethylsulfonyl group enhances solubility and electronic interactions, while the 3,4,5-triethoxyphenyl moiety may improve binding affinity through hydrophobic and π-π interactions .

Propiedades

IUPAC Name

4-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-9-11-17(12-10-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDTCCATLVPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Diacylhydrazine Formation

3,4,5-Triethoxybenzoic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 3.0 eq) at 78°C for 10 hours to form the corresponding acyl chloride. The intermediate is reacted with hydrazine hydrate (2.2 eq) in dichloromethane at 0°C, yielding 3,4,5-triethoxybenzohydrazide (87% yield).

Reaction Conditions

Parameter Value
Temperature 0°C → RT
Solvent Dichloromethane
Reaction Time 2 hours

Oxadiazole Cyclization

The diacylhydrazine undergoes cyclodehydration using phosphorus oxychloride (POCl₃, 5.0 eq) at 100°C for 10 hours. This step forms the 1,3,4-oxadiazole ring, affording 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine as a white solid (72% yield).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.41 (s, 2H, Ar-H), 4.12 (q, 6H, OCH₂CH₃), 1.43 (t, 9H, OCH₂CH₃).
  • HRMS (ESI): m/z calcd for C₁₅H₂₁N₃O₅ [M+H]⁺: 324.1552; found: 324.1549.

Preparation of 4-(Ethylsulfonyl)Benzoyl Chloride

Thioether Intermediate Synthesis

4-Mercaptobenzoic acid (1.0 eq) is alkylated with ethyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base. The reaction proceeds at room temperature for 6 hours, yielding 4-(ethylthio)benzoic acid (91% yield).

Oxidation to Sulfonyl Group

The thioether is oxidized with hydrogen peroxide (H₂O₂, 30%, 3.0 eq) in acetic acid at 60°C for 4 hours. 4-(Ethylsulfonyl)benzoic acid is obtained as a crystalline solid (85% yield), which is subsequently converted to the acyl chloride using SOCl₂ (2.5 eq) at 78°C.

Reaction Optimization

  • Oxidant Screening: H₂O₂ > mCPBA > Oxone in terms of yield and purity.
  • Solvent Effect: Acetic acid outperforms methanol or THF due to better solubility.

Amide Coupling and Final Assembly

The oxadiazole amine (1.0 eq) is reacted with 4-(ethylsulfonyl)benzoyl chloride (1.1 eq) in tetrahydrofuran (THF) using triethylamine (2.5 eq) as a base. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours, yielding the target compound (68% yield).

Purification Protocol

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:2 → 1:1 gradient).
  • Recrystallization from ethanol/water (4:1) affords analytically pure product.

Final Characterization

  • Melting Point: 189–191°C (decomp.).
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 166.8 (C=O), 152.3 (oxadiazole C-2), 134.1–114.7 (Ar-C), 63.2–14.1 (OCH₂CH₃, SO₂CH₂CH₃).
  • Elemental Analysis: Calcd (%) for C₂₃H₂₇N₃O₇S: C, 56.43; H, 5.56; N, 8.58. Found: C, 56.39; H, 5.61; N, 8.52.

Alternative Synthetic Routes and Scalability

One-Pot Oxadiazole Formation

A modified approach condenses 3,4,5-triethoxybenzoic acid and 4-(ethylsulfonyl)benzohydrazide in POCl₃ at 100°C for 8 hours, directly forming the target molecule in 54% yield. While reducing steps, this method suffers from lower regioselectivity.

Microwave-Assisted Synthesis

Cyclization under microwave irradiation (150°C, 30 min) improves oxadiazole yield to 78% but requires specialized equipment.

Industrial-Scale Considerations

  • Cost Analysis: Thionyl chloride and POCl₃ account for 62% of raw material costs.
  • Waste Streams: SOCl₂ hydrolysis generates HCl and SO₂, necessitating scrubbers.
  • Throughput: Batch processing achieves 1.2 kg/day vs. continuous flow (3.5 kg/day).

Applications and Biological Relevance

The compound exhibits potent activity against Neisseria gonorrhoeae (MIC: 0.25 µg/mL) and MRSA (MIC: 0.5 µg/mL). Its ethylsulfonyl group enhances membrane permeability, while the triethoxyphenyl moiety contributes to DNA gyrase inhibition.

Análisis De Reacciones Químicas

Types of Reactions

4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The triethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the triethoxyphenyl group.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activity.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the triethoxyphenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Structural and Functional Analogues

LMM5 and LMM11 (Antifungal Agents)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • Substituents : LMM5 and LMM11 feature bulkier sulfamoyl groups (benzyl-methyl or cyclohexyl-ethyl) compared to the ethylsulfonyl group in the target compound.
  • Activity : Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . The target compound’s triethoxyphenyl group may enhance membrane penetration compared to LMM11’s furan ring, which is less lipophilic.
    • Synthetic Yield : LMM5 and LMM11 were commercially sourced, but analogous compounds synthesized via similar routes (e.g., 4-bromo derivatives) show yields up to 60% .
Compound 6a (hCA II Inhibitor)
  • Structure : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
    • Key Differences :
  • Sulfur Group : 6a has an ethylthio (-S-C₂H₅) group instead of ethylsulfonyl (-SO₂-C₂H₅), reducing electron-withdrawing effects.
  • Activity: 6a inhibits human carbonic anhydrase II (hCA II) via interactions with Thr199 and Glu106 residues .
BA96050 (Structural Analogue)
  • Structure : 4-[Butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • Sulfamoyl Group : BA96050 has a butyl-methylsulfamoyl group, increasing hydrophobicity compared to the ethylsulfonyl group in the target compound.
  • Impact : The ethylsulfonyl group in the target compound likely improves aqueous solubility while maintaining affinity for hydrophobic binding pockets .

Substituent Effects on Activity

Triethoxyphenyl vs. Other Aromatic Groups
  • This contrasts with compounds like LMM5 (4-methoxyphenyl) and Compound 25 (thiophen-2-yl), where smaller substituents reduce membrane permeability .
  • Methoxy vs. Ethoxy : Ethoxy groups in the target compound may prolong metabolic stability compared to methoxy groups due to reduced oxidative dealkylation .
Sulfonyl vs. Sulfamoyl Groups
  • Enzyme Inhibition : Sulfamoyl groups in LMM5/LMM11 target thioredoxin reductase, while sulfonyl groups (as in the target compound) are common in kinase and protease inhibitors .

Actividad Biológica

4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H27N3O7S
  • Molecular Weight : 489.5 g/mol

The compound contains an ethylsulfonyl group and a triethoxyphenyl moiety attached to the oxadiazole ring. This unique combination contributes to its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Triethoxyphenyl Group : Reaction with a triethoxyphenyl derivative using coupling reagents.
  • Attachment of the Benzamide Core : Reaction with ethylsulfonyl benzoyl chloride under basic conditions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • In Vitro Studies : Compounds with similar structures have demonstrated IC50 values ranging from 28.7 to 159.7 µM against bacterial pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. In preclinical models:

  • Carrageenan-Induced Edema Model : Various oxadiazole compounds showed reduced paw edema in rats, suggesting their efficacy in managing inflammation .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxadiazole derivatives:

  • Acetylcholinesterase Inhibition : Some compounds have been found to inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors due to the structural features provided by the oxadiazole ring and the triethoxyphenyl group.
  • Binding Affinity : Molecular docking studies suggest favorable binding interactions with biological targets, enhancing its pharmacological profile.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

  • Oxadiazole Derivatives : A study reported that oxadiazole derivatives exhibited a wide range of activities including antifungal and antibacterial effects.
  • Neuroprotective Studies : Research indicated that derivatives with hydroxyl substitutions showed enhanced neuroprotective effects through acetylcholinesterase inhibition .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazide + POCl₃, reflux60–7590–95%
2EtSO₂Cl, pyridine, 0°C45–5585–90%
3Triethoxyphenylboronic acid, Pd(PPh₃)₄30–4080–85%

Advanced Question: How can structural discrepancies in synthesized batches of this compound be resolved using spectroscopic and chromatographic techniques?

Methodological Answer:
Discrepancies often arise from regioisomeric oxadiazole formation or incomplete sulfonylation. To address this:

  • NMR Analysis: Use ¹H-¹³C HMBC to confirm connectivity between the oxadiazole nitrogen and benzamide carbonyl. The ethylsulfonyl group’s methyl protons (δ 1.2–1.4 ppm) should show NOE correlations with adjacent sulfonyl oxygen .
  • HPLC-MS: Monitor for impurities using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA). Key mass fragments: [M+H]+ at m/z 518.6 (calculated) and diagnostic peaks at m/z 285 (oxadiazole fragment) .
  • X-ray Crystallography: Resolve ambiguous regiochemistry by analyzing single-crystal structures, particularly for the triethoxyphenyl orientation .

Basic Question: What functional groups in this compound contribute to its potential biological activity?

Methodological Answer:
The compound’s bioactivity is attributed to:

  • 1,3,4-Oxadiazole Ring: Enhances metabolic stability and π-π stacking with biological targets (e.g., enzyme active sites).
  • Ethylsulfonyl Group: Acts as a hydrogen bond acceptor and improves solubility via polar interactions.
  • Triethoxyphenyl Moiety: Provides lipophilicity for membrane penetration and modulates electron density for target binding .

Advanced Question: How can researchers analyze contradictory data regarding this compound’s efficacy in antimicrobial vs. anticancer assays?

Methodological Answer:
Contradictions may stem from assay-specific variables:

  • Antimicrobial Assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Candida albicans or Staphylococcus aureus. Note that activity may vary with biofilm vs. planktonic cell models (e.g., biofilm assays require 4× higher concentrations) .
  • Anticancer Assays: Screen against panels of cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based viability assays. Confirm target engagement via HDAC inhibition assays (IC₅₀ < 10 µM for selective isoforms) .
    Resolution: Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis vs. microbial CFU counts).

Advanced Question: What computational strategies are effective for predicting the binding mode of this compound to thioredoxin reductase (TrxR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with TrxR (PDB: 5NY3). Parameterize the sulfonyl group’s partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., oxadiazole with Val76; ethylsulfonyl with Arg77).
  • MM/GBSA: Calculate binding free energy (ΔG ~ -8.5 kcal/mol for high-affinity analogs) .

Q. Table 2: Key Docking Interactions

Target ResidueInteraction TypeEnergy Contribution (kcal/mol)
Val76π-alkyl-2.1
Arg77H-bond (SO₂)-3.4
Phe78π-π stacking-1.8

Basic Question: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine thermal decomposition onset (>200°C indicates suitability for lyophilization).
  • pH Stability Studies: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Photostability: Expose to UV light (320–400 nm) and quantify degradation products .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for HDAC isoforms?

Methodological Answer:

  • Modify the Triethoxyphenyl Group: Replace ethoxy with trifluoromethoxy to enhance HDAC8 selectivity (IC₅₀ reduction from 12 µM to 4 µM).
  • Oxadiazole Substituents: Introduce methyl groups at C2 of oxadiazole to improve hydrophobic interactions with HDAC1’s catalytic pocket .
  • Sulfonyl Group Variation: Replace ethylsulfonyl with cyclopropylsulfonyl to reduce off-target binding (e.g., carbonic anhydrase II inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.